An In-depth Technical Guide to (3-Ethyl-4-methylphenyl)methanol: Synthesis, Identification, and Characterization
An In-depth Technical Guide to (3-Ethyl-4-methylphenyl)methanol: Synthesis, Identification, and Characterization
Abstract: This technical guide provides a comprehensive overview of (3-Ethyl-4-methylphenyl)methanol, a substituted aromatic alcohol. Due to its uncommercialized nature, this document details a practical synthetic route from readily available precursors, outlines rigorous methods for its identification and characterization, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a thorough understanding of this compound's properties and preparation.
Introduction and Compound Identification
(3-Ethyl-4-methylphenyl)methanol is a substituted benzyl alcohol derivative. While not widely commercially available, its structural motif is of interest in medicinal chemistry and materials science for the synthesis of more complex molecules. A specific CAS number for this compound is not readily found in major chemical databases, underscoring its status as a non-stock chemical. However, its direct precursor, 3-ethyl-4-methylbenzaldehyde, is documented with CAS numbers 461425-87-6 and 363134-38-7.
The fundamental identification parameters for (3-Ethyl-4-methylphenyl)methanol have been derived from its chemical structure and are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3-Ethyl-4-methylphenyl)methanol | - |
| Molecular Formula | C10H14O | |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Expected to be a colorless liquid or low-melting solid | General knowledge of similar aromatic alcohols |
Synthesis of (3-Ethyl-4-methylphenyl)methanol
A practical and efficient two-step synthesis is proposed for the laboratory-scale preparation of (3-Ethyl-4-methylphenyl)methanol. The synthesis commences with the formylation of 1-ethyl-2-methylbenzene to yield the key intermediate, 3-ethyl-4-methylbenzaldehyde, followed by its reduction to the target alcohol.
Step 1: Synthesis of 3-Ethyl-4-methylbenzaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings.[1] 1-ethyl-2-methylbenzene is a suitable substrate due to the activating, ortho-para directing effects of the alkyl groups.
Experimental Protocol: Vilsmeier-Haack Formylation
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Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5°C. The formation of the Vilsmeier reagent, a chloromethyliminium salt, will occur.[2]
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Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 1-ethyl-2-methylbenzene (1 equivalent) dropwise, ensuring the reaction temperature does not exceed 10°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
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Hydrolysis and Neutralization: Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture. This will hydrolyze the intermediate iminium salt to the aldehyde.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-ethyl-4-methylbenzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of 3-Ethyl-4-methylbenzaldehyde to (3-Ethyl-4-methylphenyl)methanol
The reduction of the intermediate aldehyde to the corresponding primary alcohol can be efficiently achieved using sodium borohydride (NaBH4) in an alcoholic solvent. This method is highly selective for aldehydes and ketones and is known for its mild reaction conditions and high yields.[3]
Experimental Protocol: Sodium Borohydride Reduction
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Dissolution: In a round-bottom flask, dissolve the purified 3-ethyl-4-methylbenzaldehyde (1 equivalent) in methanol or ethanol.
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Reductant Addition: Cool the solution in an ice bath to 0-5°C. Add sodium borohydride (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This will neutralize the excess NaBH4 and hydrolyze the borate esters.
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Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure.
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Extraction: Add water to the residue and extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
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Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (3-Ethyl-4-methylphenyl)methanol. Further purification can be achieved by column chromatography if necessary.[4]
Caption: Synthetic pathway for (3-Ethyl-4-methylphenyl)methanol.
Analytical Characterization
Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized (3-Ethyl-4-methylphenyl)methanol. The following methods are recommended for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, ethyl, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are:
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Aromatic Protons (3H): Approximately 7.0-7.2 ppm, exhibiting complex splitting patterns due to their coupling.
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Benzylic Protons (-CH₂OH, 2H): A singlet at around 4.5-4.7 ppm.
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Ethyl Protons (-CH₂CH₃, 2H): A quartet at approximately 2.6-2.8 ppm.
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Methyl Protons (-CH₃, 3H): A singlet at around 2.2-2.4 ppm.
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Ethyl Protons (-CH₂CH₃, 3H): A triplet at approximately 1.2-1.4 ppm.
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Hydroxyl Proton (-OH, 1H): A broad singlet, the position of which is concentration-dependent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The predicted chemical shifts are:
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Aromatic Carbons (6C): In the range of 125-145 ppm.
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Benzylic Carbon (-CH₂OH): Approximately 64-66 ppm.
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Ethyl Carbon (-CH₂CH₃): Around 25-27 ppm.
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Methyl Carbon (-CH₃): Approximately 19-21 ppm.
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Ethyl Carbon (-CH₂CH₃): Around 15-17 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands are:
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O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.
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C=C Aromatic Ring Stretch: Peaks in the range of 1450-1600 cm⁻¹.
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C-O Stretch: A strong band between 1000-1260 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): Expected at m/z = 150.
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Key Fragmentation Peaks:
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m/z = 133: Loss of a hydroxyl radical (•OH).
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m/z = 121: Loss of an ethyl group (•CH₂CH₃).
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m/z = 91: Formation of the tropylium ion, a common fragment for benzyl derivatives.[6]
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Caption: Analytical workflow for compound characterization.
Safety and Handling
As with any chemical, (3-Ethyl-4-methylphenyl)methanol should be handled with appropriate safety precautions. While specific toxicity data is not available, information from structurally related aromatic alcohols should be considered.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
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Fire Safety: Aromatic alcohols can be flammable. Keep away from open flames and other ignition sources.
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Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.
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First Aid:
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Skin Contact: Wash the affected area with soap and water.
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Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Ingestion: Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
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Conclusion
This technical guide provides a comprehensive framework for the synthesis, identification, and characterization of (3-Ethyl-4-methylphenyl)methanol. The detailed protocols and analytical data serve as a valuable resource for researchers requiring this compound for further scientific investigation. The absence of a commercial source necessitates the de novo synthesis, and the procedures outlined herein offer a reliable pathway to obtain this molecule with high purity. Adherence to the described safety and handling procedures is paramount to ensure safe laboratory practice.
References
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PubChemLite. (3-ethyl-4-methylphenyl)methanol (C10H14O). [Link]
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PubChem. 3-Ethyl-4-methylbenzaldehyde. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
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OrgoSolver. Aromatic Reactions: Gatterman-Koch Formylation. [Link]
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Wikipedia. Gattermann reaction. [Link]
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University of Calgary. Ch13 - Mass Spectroscopy. [Link]
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OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Pauls, R. E. Organic Chemistry On-Line. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
